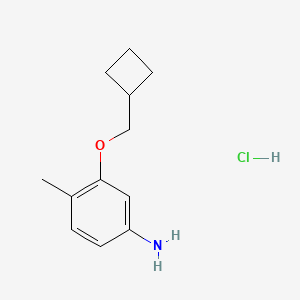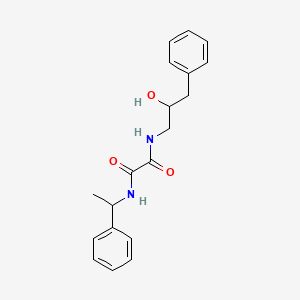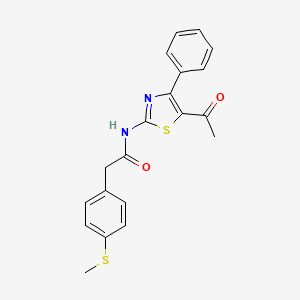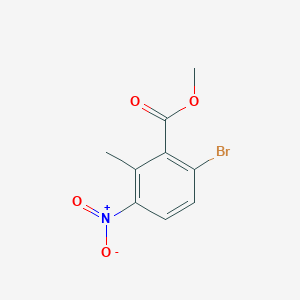
1-(4-ethylpiperazin-1-yl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-ethylpiperazin-1-yl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)ethanone" is a chemical entity that appears to be structurally related to a class of compounds that have been synthesized for various applications, including analytical derivatization in liquid chromatography and anticancer activity. Although the exact compound is not described in the provided papers, the structural motifs such as the piperazine ring and the indole moiety are present in the compounds discussed in the papers. For instance, the first paper describes a sulfonate reagent with a substituted piperazine used for derivatization in liquid chromatography , while the second paper discusses the synthesis of indole-piperazine derivatives with anticancer activity .
Synthesis Analysis
The synthesis of related compounds involves the acylation of diarylmethylpiperazine with an acyl chloride derivative, as mentioned in the second paper . This method could potentially be adapted for the synthesis of "1-(4-ethylpiperazin-1-yl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)ethanone" by using the appropriate starting materials, such as 4-ethylpiperazine and a 2-fluorobenzylsulfonyl-indole derivative. The synthesis would likely involve the formation of an amide bond between the piperazine and the indole moiety.
Molecular Structure Analysis
The molecular structure of the compound would include a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and an indole moiety, which is a fused ring system consisting of a benzene ring and a five-membered nitrogen-containing pyrrole ring. The presence of a 2-fluorobenzylsulfonyl group suggests additional aromaticity and the potential for hydrogen bonding or dipole interactions due to the electronegative fluorine atom and the sulfonyl group.
Chemical Reactions Analysis
The chemical reactivity of the compound would likely be influenced by the functional groups present. The piperazine ring is known for its basicity and potential to form salts with acids, while the indole moiety can participate in electrophilic substitution reactions. The sulfonyl group could potentially be involved in reactions with nucleophiles. The fluorine atom could also affect the reactivity of the benzyl ring, making it more susceptible to nucleophilic aromatic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(4-ethylpiperazin-1-yl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)ethanone" would be influenced by its molecular structure. The presence of aromatic rings and a sulfonyl group suggests that the compound would have a relatively high molecular weight and might exhibit significant lipophilicity, which could affect its solubility in various solvents. The compound's melting point, boiling point, and stability would be determined by the strength of intermolecular forces such as hydrogen bonding and pi-pi stacking interactions. The fluorine atom could enhance the acidity of the adjacent hydrogen atoms, potentially affecting the compound's pKa values.
科学的研究の応用
Anticonvulsant Evaluation and Synthetic Approaches
A series of indole derivatives, including compounds structurally similar to the one , have been synthesized to explore their potential as anticonvulsant agents. These compounds demonstrated significant activity in maximal electroshock tests and in subcutaneous pentylenetetrazole screens, indicating their potential utility in treating seizure disorders. An in vitro radioligand binding assay on sodium channels and γ-amino butyric acid estimation were also performed to understand the mechanistic action of these compounds (Ahuja & Siddiqui, 2014).
Neuroprotective Activities
New derivatives containing a benzylpiperazine moiety were synthesized and evaluated for their neuroprotective activities in models of acute cerebral ischemia. Some compounds demonstrated significant protective effects, highlighting their potential in treating cerebral ischemic stroke and contributing to the discovery of new neuroprotective agents (Gao et al., 2022).
Antimicrobial Activities
Compounds featuring a fluorophenyl arylhydrazono moiety have been synthesized and tested for their antioxidant and antimicrobial activities. These studies revealed that certain derivatives exhibit high anti-Mycobacterium smegmatis activity, suggesting their potential application in antimicrobial therapy (Yolal et al., 2012).
Synthesis and Biological Screening
A series of ethylated sulfonamides with the incorporation of a 1,4-benzodioxane moiety were synthesized and screened against various enzymes and bacterial strains. The compounds were found to be good inhibitors of lipoxygenase and moderate inhibitors of acetylcholinesterase, butyrylcholinesterase, and α-glucosidase, besides showing good antibacterial properties against selected strains (Irshad et al., 2016).
Anticancer Activity
Derivatives of 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethanone were synthesized and evaluated for their anticancer activity. These compounds showed moderate-to-potent antiproliferative activities against various cancer cell lines, highlighting their potential in cancer therapy (Jiang, Xu, & Wu, 2016).
特性
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S/c1-2-25-11-13-26(14-12-25)23(28)16-27-15-22(19-8-4-6-10-21(19)27)31(29,30)17-18-7-3-5-9-20(18)24/h3-10,15H,2,11-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBORKONEQSOZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylpiperazin-1-yl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine](/img/structure/B2530819.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2530821.png)
![Methyl 4-((4-oxo-9-(2,2,6,6-tetramethylpiperidin-4-yl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2530822.png)
![8-methoxy-3-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2530823.png)





![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2530830.png)
![4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2530832.png)